molecular formula C16H23N3O3 B7140830 N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]morpholine-4-carboxamide

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]morpholine-4-carboxamide

Cat. No.: B7140830
M. Wt: 305.37 g/mol
InChI Key: PESASQNTQSDBLP-UHFFFAOYSA-N
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Description

    Starting Materials: The pyrrolidine intermediate and 2-methoxyphenyl bromide.

    Reaction Conditions: This step often involves a nucleophilic substitution reaction in the presence of a base like potassium carbonate.

  • Formation of Morpholine Ring:

      Starting Materials: The intermediate from the previous step and morpholine.

      Reaction Conditions: The reaction is usually conducted under reflux conditions with a suitable solvent like ethanol.

  • Formation of Carboxamide Linkage:

      Starting Materials: The final intermediate and a carboxylic acid derivative.

      Reaction Conditions: This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

  • Industrial Production Methods:

    Industrial production of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]morpholine-4-carboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

    Properties

    IUPAC Name

    N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]morpholine-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H23N3O3/c1-21-15-5-3-2-4-14(15)19-7-6-13(12-19)17-16(20)18-8-10-22-11-9-18/h2-5,13H,6-12H2,1H3,(H,17,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PESASQNTQSDBLP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC=C1N2CCC(C2)NC(=O)N3CCOCC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H23N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    305.37 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]morpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group and the morpholine ring. The final step involves the formation of the carboxamide linkage.

    • Formation of Pyrrolidine Ring:

        Starting Materials: 2-methoxyphenylamine and a suitable aldehyde.

        Reaction Conditions: The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

        Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

        Products: Oxidation can lead to the formation of ketones or carboxylic acids depending on the reaction conditions.

    • Reduction:

        Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

        Products: Reduction reactions can convert ketones or aldehydes to alcohols.

    • Substitution:

        Reagents: Nucleophiles like sodium methoxide or potassium cyanide.

        Products: Substitution reactions can introduce new functional groups into the molecule.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Sodium borohydride in methanol or ethanol.

      Substitution: Potassium carbonate in DMF (dimethylformamide).

    Major Products:

      Oxidation: Ketones, carboxylic acids.

      Reduction: Alcohols.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    Chemistry:

    N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]morpholine-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology:

    In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a valuable tool in the study of protein-ligand interactions.

    Medicine:

    The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structure suggests it may have activity as a modulator of neurotransmitter systems.

    Industry:

    In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

    Mechanism of Action

    The mechanism of action of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

    Molecular Targets and Pathways:

      Receptors: The compound may act as an agonist or antagonist at certain neurotransmitter receptors.

      Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

    Comparison with Similar Compounds

      Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]morpholine-4-carboxamide.

      Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid and its derivatives.

    Uniqueness:

    This compound is unique due to the combination of its pyrrolidine and morpholine rings, along with the methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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